Methyl 2-(3-amino-4-methoxyphenoxy)acetate
Overview
Description
Methyl 2-(3-amino-4-methoxyphenoxy)acetate: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a methoxy group (-OCH₃) and an amino group (-NH₂) attached to a benzene ring, which is further connected to an acetate ester group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-amino-4-methoxyphenol as the starting material.
Esterification Reaction: The phenol group is first converted to its corresponding acetate ester through esterification with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Protection of Amino Group: The amino group is protected using a suitable protecting group, such as a carbamate, to prevent unwanted reactions during the esterification process.
Deprotection: After esterification, the protecting group is removed to yield the final product.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Substitution reactions can occur at the phenol or amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Various substituted phenol and amino derivatives.
Scientific Research Applications
Chemistry: Methyl 2-(3-amino-4-methoxyphenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the biological context in which it is used. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt metabolic pathways.
Comparison with Similar Compounds
Methyl 2-(2-amino-4-methoxyphenoxy)acetate
Methyl 2-(3-amino-5-methoxyphenoxy)acetate
Methyl 2-(4-amino-3-methoxyphenoxy)acetate
Uniqueness: Methyl 2-(3-amino-4-methoxyphenoxy)acetate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
methyl 2-(3-amino-4-methoxyphenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-9-4-3-7(5-8(9)11)15-6-10(12)14-2/h3-5H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGNSEYMIXKHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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